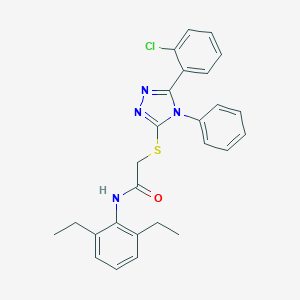
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
準備方法
The synthesis of 2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide typically involves the following steps :
Formation of the 1,2,4-triazole ring: This is achieved by reacting appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: The triazole intermediate is then reacted with thiol-containing compounds to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the triazole-sulfanyl intermediate with 2,6-diethylphenyl acetic acid or its derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide has been studied for various scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Its anti-inflammatory properties are being explored for the treatment of conditions like arthritis and other inflammatory diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets . The triazole ring is known to inhibit enzymes involved in inflammatory pathways, while the sulfanyl group may enhance its binding affinity to these targets. The compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects.
類似化合物との比較
2-((5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-diethylphenyl)acetamide can be compared with other 1,2,4-triazole derivatives :
1,2,4-Triazole: The parent compound, known for its broad spectrum of biological activities.
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Rufinamide: An anticonvulsant drug with a triazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties.
特性
CAS番号 |
332948-94-4 |
|---|---|
分子式 |
C26H25ClN4OS |
分子量 |
477g/mol |
IUPAC名 |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C26H25ClN4OS/c1-3-18-11-10-12-19(4-2)24(18)28-23(32)17-33-26-30-29-25(21-15-8-9-16-22(21)27)31(26)20-13-6-5-7-14-20/h5-16H,3-4,17H2,1-2H3,(H,28,32) |
InChIキー |
IEJGTJCZWVBCAB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-fluoro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B419062.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide](/img/structure/B419063.png)
![N-(2,6-diethylphenyl)-2-[(6-fluoro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B419064.png)
![2-[(6-fluoro-2-phenyl-4-quinazolinyl)sulfanyl]-N-mesitylacetamide](/img/structure/B419066.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B419067.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B419069.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-phenylacetamide](/img/structure/B419073.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B419076.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B419077.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-mesitylacetamide](/img/structure/B419078.png)
![2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B419080.png)
![N-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B419082.png)
![2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B419083.png)
![N-(2,5-dimethylphenyl)-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B419084.png)
